Cas no 272-14-0 (Thieno3,2-cpyridine)
Thieno3,2-cpyridine Chemical and Physical Properties
Names and Identifiers
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- Thieno[3,2-c]pyridine
- Thieno[3,2-c]pyridin
- 5-Azathianaphthene
- AMY10720
- EN300-54451
- AI-942/25034343
- PS-4739
- J-016695
- TICLOPIDINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- DS-1006
- thieno[3,2-c]pyridine Thieno[3,2-c]pyridine (6CI,8CI,9CI) 5-Azathianaphthene 5-Aza-1-benzothiophene, 5-Azabenzo[b]thiophene
- CS-D0447
- Thieno(3,2-c)pyridine
- EINECS 205-984-7
- Z810507710
- 7F0Y9D444I
- 272-14-0
- J-524938
- AKOS006238084
- UNII-7F0Y9D444I
- MFCD01760493
- FT-0675157
- DTXSID20181663
- Q27268176
- SCHEMBL88594
- BCP25920
- SY065427
- Ticlopidine Hydrochloride Imp. A (EP); Ticlopidine Imp. A (EP); Thieno[3,2-c]pyridine; Ticlopidine Hydrochloride Impurity A; Ticlopidine Impurity A
- DTXCID60104154
- NS00028272
- TICLOPIDINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- DB-032382
- Thieno3,2-cpyridine
-
- MDL: MFCD01760493
- Inchi: 1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
- InChI Key: MKYRMMMSZSVIGD-UHFFFAOYSA-N
- SMILES: S1C=CC2C=NC=CC1=2
Computed Properties
- Exact Mass: 135.01400
- Monoisotopic Mass: 135.01427
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 1.9
Experimental Properties
- Density: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 47-49 ºC
- Boiling Point: 255.1±13.0 ºC (760 Torr),
- Flash Point: 112.3±10.2 ºC,
- Refractive Index: 1.689
- Solubility: Slightly soluble (6.1 g/l) (25 º C),
- PSA: 41.13000
- LogP: 2.29630
Thieno3,2-cpyridine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Thieno3,2-cpyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thieno3,2-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029168854-1g |
Thieno[3,2-C]pyridine |
272-14-0 | 98% | 1g |
$186.20 | 2023-09-02 | |
| Alichem | A029168854-5g |
Thieno[3,2-C]pyridine |
272-14-0 | 98% | 5g |
$784.23 | 2023-09-02 | |
| Fluorochem | 078205-250mg |
Thieno[3,2-c]pyridine |
272-14-0 | 95% | 250mg |
£106.00 | 2022-03-01 | |
| Fluorochem | 078205-1g |
Thieno[3,2-c]pyridine |
272-14-0 | 95% | 1g |
£265.00 | 2022-03-01 | |
| Fluorochem | 078205-5g |
Thieno[3,2-c]pyridine |
272-14-0 | 95% | 5g |
£925.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP046-50mg |
Thieno3,2-cpyridine |
272-14-0 | 95% | 50mg |
194.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP046-200mg |
Thieno3,2-cpyridine |
272-14-0 | 95% | 200mg |
513.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP046-1g |
Thieno3,2-cpyridine |
272-14-0 | 95% | 1g |
2055.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T11477-1g |
Thieno3,2-cpyridine |
272-14-0 | 98% | 1g |
2162.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UY140-250mg |
Thieno[3,2-c]pyridine |
272-14-0 | 98% | 250mg |
381CNY | 2021-05-08 |
Thieno3,2-cpyridine Suppliers
Thieno3,2-cpyridine Related Literature
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Nikhil R. Tasker,Ettore J. Rastelli,Isabella K. Blanco,James C. Burnett,Elizabeth R. Sharlow,John S. Lazo,Peter Wipf Org. Biomol. Chem. 2019 17 2448
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Lok-Kwan Li,Cathay Chai Au-Yeung,Man-Chung Tang,Shiu-Lun Lai,Wai-Lung Cheung,Maggie Ng,Mei-Yee Chan,Vivian Wing-Wah Yam Mater. Horiz. 2022 9 281
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Zhimin Yan,Yanping Wang,Jiaxiu Wang,Yue Wang,Junqiao Ding,Lixiang Wang J. Mater. Chem. C 2017 5 10122
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Bei Jiang,Xiaowen Ning,Shaolong Gong,Nan Jiang,Cheng Zhong,Zheng-Hong Lu,Chuluo Yang J. Mater. Chem. C 2017 5 10220
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5. Deuteriodeprotonation of some heteroaromatic bicyclic compoundsSergio Clementi,Sandro Lepri,Giovanni V. Sebastiani,Salo Gronowitz,Christer Westerlund,Anna-Britta H?rnfeldt J. Chem. Soc. Perkin Trans. 2 1978 861
Additional information on Thieno3,2-cpyridine
Introduction to Thieno[3,2-cpyridine (CAS No. 272-14-0) and Its Emerging Applications in Chemical Biology
Thieno[3,2-cpyridine, with the chemical formula C₇H₅N, is a heterocyclic compound characterized by a fused thiophene and pyridine ring system. This unique structural motif has garnered significant attention in the field of chemical biology due to its versatile reactivity and potential as a pharmacophore. The compound, identified by its CAS number 272-14-0, has emerged as a valuable scaffold in drug discovery and material science, owing to its ability to modulate various biological pathways. This article explores the structural features, synthetic pathways, and recent applications of Thieno[3,2-cpyridine, highlighting its role in advancing therapeutic interventions and innovative materials.
The molecular architecture of Thieno[3,2-cpyridine consists of a thiophene ring (a five-membered aromatic ring containing sulfur) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). This conjoined system imparts distinct electronic and steric properties, making it an attractive candidate for designing molecules with tailored biological activities. The presence of both sulfur and nitrogen atoms in the same framework allows for diverse functionalization strategies, enabling chemists to modify the compound’s pharmacological profile. Such structural flexibility has been exploited in the development of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and infectious diseases.
Recent advancements in synthetic chemistry have facilitated the efficient preparation of Thieno[3,2-cpyridine derivatives through multi-step organic transformations. Common synthetic routes include cyclization reactions, cross-coupling techniques such as Suzuki or Buchwald-Hartwig couplings, and metal-mediated functionalizations. These methods have enabled the rapid construction of libraries of Thieno[3,2-cpyridine-based compounds for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. The accessibility of this scaffold has spurred interest in its application as a building block for drug candidates.
In the realm of pharmaceutical research, Thieno[3,2-cpyridine derivatives have shown promise as inhibitors of enzymes involved in cancer progression and inflammation. For instance, studies have demonstrated that certain analogs exhibit potent activity against Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with autoimmune diseases. Additionally, modifications to the thiophene-pyridine core have yielded compounds with selective antagonism of histone deacetylases (HDACs), contributing to their potential use in oncology. The compound’s ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions makes it a compelling candidate for further medicinal chemistry exploration.
The material science applications of Thieno[3,2-cpyridine are equally noteworthy. Its conjugated system lends itself to the development of organic semiconductors and light-emitting diodes (OLEDs). Researchers have incorporated Thieno[3,2-cpyridine-based units into π-conjugated polymers that exhibit high charge carrier mobility and thermal stability. These properties are critical for fabricating flexible electronics and optoelectronic devices. Furthermore, the compound’s photochemical behavior has been investigated for applications in photodynamic therapy (PDT), where its ability to generate reactive oxygen species upon irradiation holds therapeutic potential.
Emerging research also highlights the role of Thieno[3,2-cpyridine in modulating neurobiological pathways. Preclinical studies suggest that certain derivatives may interact with serotonin receptors, offering possibilities for treating depression and anxiety disorders. The compound’s dual functionality also positions it as a candidate for developing cholinergic agents that could mitigate cognitive decline associated with neurodegenerative diseases such as Alzheimer’s disease. The growing body of evidence underscores the therapeutic relevance of this heterocyclic scaffold.
The synthesis and functionalization of Thieno[3,2-cpyridine derivatives continue to be an active area of investigation due to their broad applicability. Advances in computational chemistry have further accelerated the design process by predicting binding affinities and optimizing molecular structures before experimental synthesis. Such computational tools are particularly valuable for identifying novel analogs with enhanced efficacy or reduced toxicity profiles.
In conclusion,Thieno[3,2-cpyridine (CAS No. 272-14-0) represents a structurally intriguing molecule with far-reaching implications in chemical biology. Its unique heterocyclic system enables diverse applications across pharmaceuticals and materials science. As research progresses,the full potential of this scaffold is expected to unfold,leading to innovative solutions for complex biological challenges.
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